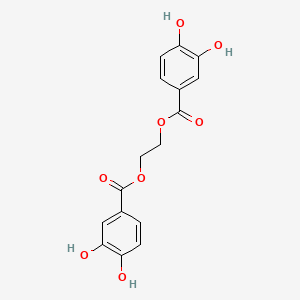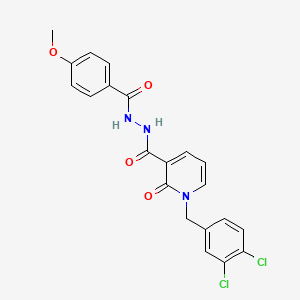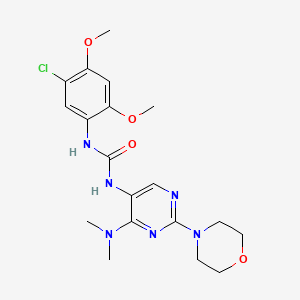
2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate is a chemical compound known for its antioxidant properties. It is derived from the esterification of 3,4-dihydroxybenzoic acid with ethanol. This compound can be found naturally in the seed coats of peanuts and in certain types of wine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate involves the esterification of 3,4-dihydroxybenzoic acid with ethanol. The process typically includes the following steps :
Reactants: 15.4g (0.1mol) of 3,4-dihydroxybenzoic acid and 200mL of anhydrous ethanol.
Catalyst: Slowly add 5mL of concentrated sulfuric acid (98%).
Reaction: Heat the mixture under reflux conditions while stirring continuously.
Purification: After the reaction is complete, remove 80% of the solvent under reduced pressure. Dilute the residue with 30mL of ethyl acetate and 25mL of water. Extract the aqueous layer with 300mL of ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and saturated brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product with a yield of 86.8%.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate has a wide range of applications in scientific research :
Chemistry: Used as an antioxidant in various chemical reactions.
Biology: Acts as a prolyl-hydroxylase inhibitor, which can induce autophagy and apoptosis in cells.
Medicine: Investigated for its potential in protecting myocardial cells by activating nitric oxide synthase and generating mitochondrial reactive oxygen species.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of prolyl-hydroxylase, leading to the activation of nitric oxide synthase and the generation of mitochondrial reactive oxygen species . This mechanism is crucial for its role in inducing autophagy and apoptosis in cells, as well as protecting myocardial cells.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3,4-dihydroxybenzoate:
2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid: Another compound with similar antioxidant properties and biological activities.
Uniqueness
2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate is unique due to its dual role in inducing autophagy and apoptosis while also protecting myocardial cells. This dual functionality makes it a valuable compound in both biological research and potential therapeutic applications .
Propiedades
IUPAC Name |
2-(3,4-dihydroxybenzoyl)oxyethyl 3,4-dihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O8/c17-11-3-1-9(7-13(11)19)15(21)23-5-6-24-16(22)10-2-4-12(18)14(20)8-10/h1-4,7-8,17-20H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYREZLDCMGOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCCOC(=O)C2=CC(=C(C=C2)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2969646.png)
![Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate](/img/structure/B2969648.png)

![ethyl 5,5,7,7-tetramethyl-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2969650.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2969651.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide](/img/structure/B2969654.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2969655.png)

![1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2969658.png)
![4-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B2969660.png)


![3-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B2969666.png)

